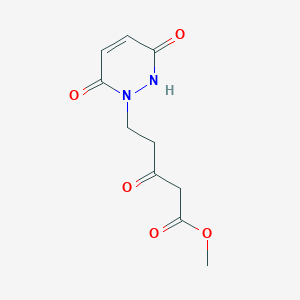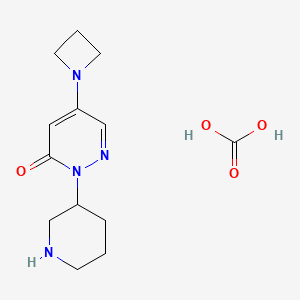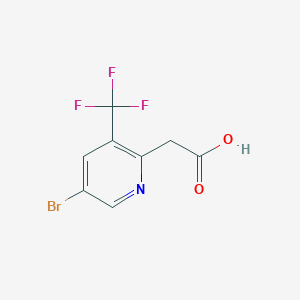
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
描述
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an N-methylmethanamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable precursors.
Amination: The N-methylmethanamine group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), methanol (CH3OH), ammonia (NH3)
Major Products:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Hydroxylated, alkoxylated, or aminated derivatives
科学研究应用
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features and reactivity.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism of action of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
(3,3-Difluorocyclobutyl)methanamine: Lacks the N-methyl group, resulting in different reactivity and applications.
(3,3-Difluorocyclobutyl)-N-ethylmethanamine: Contains an ethyl group instead of a methyl group, affecting its pharmacokinetic properties.
(3,3-Difluorocyclobutyl)-N-methylmethanamine: The free base form without the hydrochloride salt.
Uniqueness: (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride is unique due to its specific combination of a difluorocyclobutyl ring and an N-methylmethanamine group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
属性
IUPAC Name |
1-(3,3-difluorocyclobutyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-9-4-5-2-6(7,8)3-5;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUOQRRUERFEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(C1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)






![Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1529513.png)
![7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B1529514.png)
![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)



![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)
